(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one
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Overview
Description
(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one is a synthetic organic compound known for its unique chemical structure and properties. It belongs to the class of pyrazolone derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[[4-(diethylamino)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one typically involves the condensation of 4-(diethylamino)benzaldehyde with 5-methyl-2-phenylpyrazol-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid, sulfuric acid), bases (sodium hydroxide, potassium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines. Substitution reactions can yield a variety of substituted derivatives with different functional groups.
Scientific Research Applications
(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (4Z)-4-[[4-(diethylamino)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- **4-[[4-(diethylamino)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one (without the (4Z) configuration)
- **4-[[4-(dimethylamino)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one
- **4-[[4-(diethylamino)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one derivatives with different substituents
Uniqueness
The (4Z) configuration of (4Z)-4-[[4-(diethylamino)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one imparts unique chemical and biological properties compared to its similar compounds. This configuration may influence the compound’s reactivity, stability, and interaction with molecular targets, making it distinct in its applications and effects.
Properties
IUPAC Name |
(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-4-23(5-2)18-13-11-17(12-14-18)15-20-16(3)22-24(21(20)25)19-9-7-6-8-10-19/h6-15H,4-5H2,1-3H3/b20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIQSHPBBDZDBR-HKWRFOASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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